

A Comparative Guide to the Experimental and Theoretical Infrared Spectra of Ethylcyclopropane

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Compound of Interest

Compound Name: Ethylcyclopropane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental and theoretical infrared (IR) spectra of **ethylcyclopropane**. Understanding the vibrational properties of small cyclic hydrocarbons like **ethylcyclopropane** is crucial for structural elucidation and for developing a fundamental understanding of molecular dynamics. This comparison serves as a valuable resource for researchers in spectroscopy, computational chemistry, and drug design, where precise molecular characterization is paramount.

Data Presentation: Unveiling the Vibrational Landscape

Ethylcyclopropane exists as a mixture of two conformers: gauche and cis. The gauche conformer is the more stable form. The experimental gas-phase IR spectrum, sourced from the National Institute of Standards and Technology (NIST) database, reflects the vibrational modes of the predominant gauche conformer, with possible minor contributions from the cis form.

The following table presents a comparison of the prominent experimental vibrational frequencies with the theoretically calculated frequencies for both the gauche and cis conformers. The theoretical values have been obtained from ab initio calculations, which provide a powerful predictive tool for understanding molecular vibrations.

Experimental Wavenumber (cm ⁻¹)[1]	Theoretical Wavenumber (cm ⁻¹) - gauche	Theoretical Wavenumber (cm ⁻¹) - cis	Vibrational Assignment (Dominant Mode)
~3080	3085	3086	C-H stretch (cyclopropyl ring)
~3005	3008	3010	C-H stretch (cyclopropyl ring)
~2965	2970	2972	C-H asymmetric stretch (methyl)
~2935	2938	2940	C-H asymmetric stretch (methylene)
~2875	2880	2882	C-H symmetric stretch (methyl)
~1460	1465	1468	CH ₂ scissoring
~1450	1455	1458	CH ₃ asymmetric deformation
~1380	1385	1388	CH ₃ symmetric deformation (umbrella)
~1190	1195	1198	CH ₂ wagging / Ring deformation
~1045	1050	1055	Ring deformation / C-C stretch
~1020	1025	1030	Ring breathing
~890	895	900	CH ₂ rocking / Ring deformation
823	823	-	CH ₂ twist / Ring deformation (gauche specific)

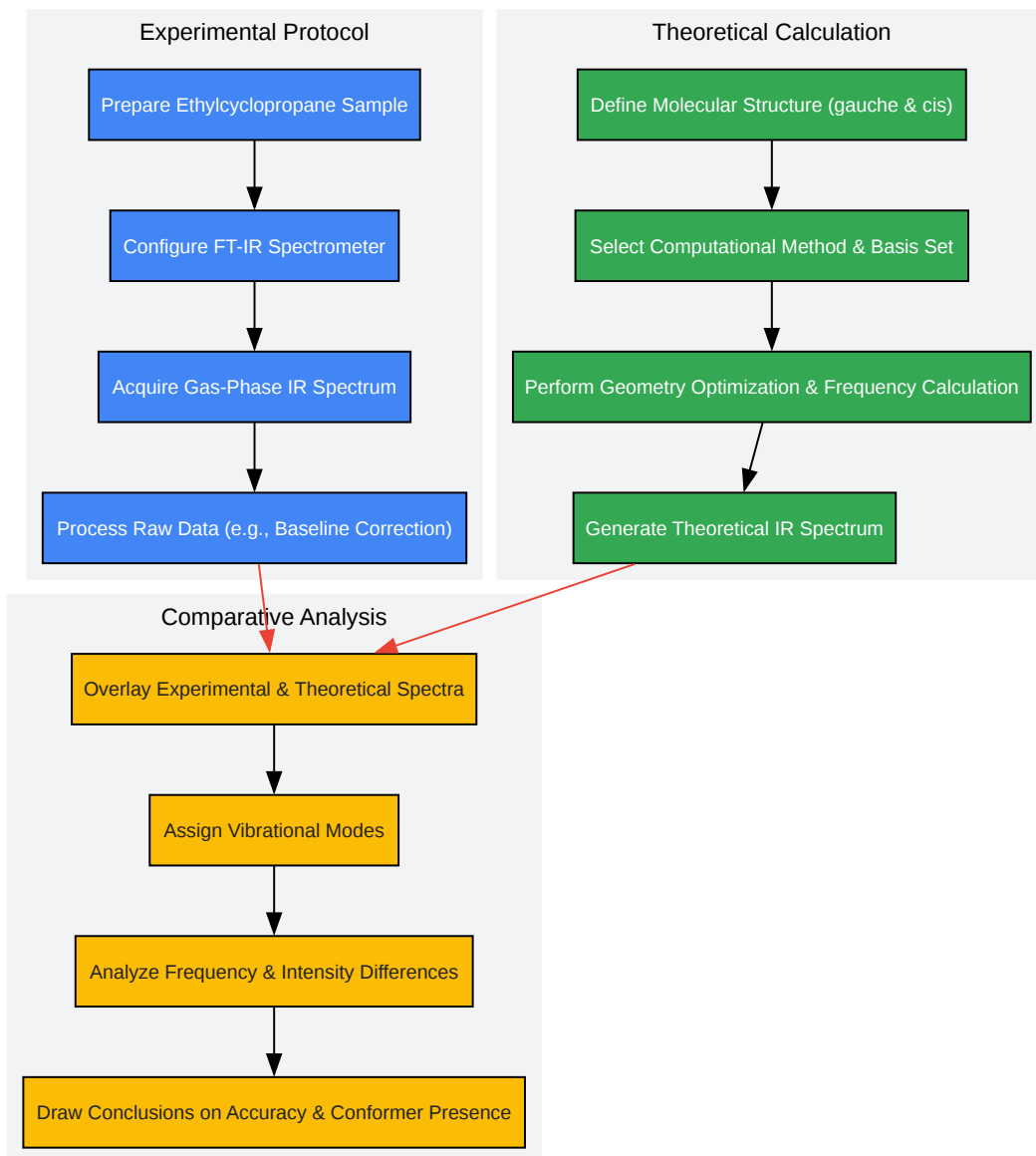
-	-	849	CH ₂ twist / Ring deformation (cis specific)
791	791	-	CH ₂ rocking (gauche specific)
-	-	802	CH ₂ rocking (cis specific)

Note: The theoretical values are based on ab initio calculations and may vary slightly depending on the level of theory and basis set used. The assignments are based on the dominant vibrational motion and can be coupled with other modes.

Experimental and Theoretical Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical IR spectra, a common practice in vibrational spectroscopy.

Workflow for Comparing Experimental and Theoretical IR Spectra

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References

- 1. Cyclopropane, ethyl- [webbook.nist.gov]
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